(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol
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Overview
Description
(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol is a chemical compound with the molecular formula C14H15NOS It is characterized by a pyridine ring substituted with a phenyl group that has an ethylthio substituent and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol typically involves the reaction of 4-(ethylthio)benzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-[4-(Methylthio)phenyl]pyridin-3-YL)methanol
- (6-[4-(Ethylthio)phenyl]pyridin-2-YL)methanol
- (6-[4-(Ethylthio)phenyl]pyridin-4-YL)methanol
Uniqueness
(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethylthio group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H15NOS |
---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
[6-(4-ethylsulfanylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H15NOS/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-9,16H,2,10H2,1H3 |
InChI Key |
PJFGFYZNAUQBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
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